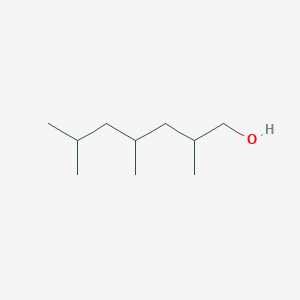
2,4,6-Trimethylheptan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trimethylheptan-1-ol is an organic compound belonging to the class of alcohols It is characterized by the presence of three methyl groups attached to the second, fourth, and sixth carbon atoms of a heptane chain, with a hydroxyl group (-OH) attached to the first carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylheptan-1-ol can be achieved through several methods. One common approach involves the alkylation of heptane derivatives with methyl groups followed by the introduction of a hydroxyl group. The reaction conditions typically include the use of strong bases and catalysts to facilitate the alkylation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes such as catalytic hydrogenation and oxidation. These methods ensure high yield and purity of the compound, making it suitable for various applications.
化学反応の分析
Types of Reactions
2,4,6-Trimethylheptan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
2,4,6-Trimethylheptan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 2,4,6-Trimethylheptan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions. These interactions can influence the compound’s biological activity and its effects on different systems.
類似化合物との比較
2,4,6-Trimethylheptan-1-ol can be compared with other similar compounds such as:
2,4,6-Trimethylheptane: Lacks the hydroxyl group, resulting in different chemical properties.
2,4,6-Trimethylhexan-1-ol: Has a shorter carbon chain, affecting its physical and chemical properties.
2,4,6-Trimethylpentan-1-ol: Even shorter carbon chain, leading to further differences in properties.
特性
分子式 |
C10H22O |
|---|---|
分子量 |
158.28 g/mol |
IUPAC名 |
2,4,6-trimethylheptan-1-ol |
InChI |
InChI=1S/C10H22O/c1-8(2)5-9(3)6-10(4)7-11/h8-11H,5-7H2,1-4H3 |
InChIキー |
SPZKOUBIZRBFQY-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C)CC(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13464344.png)
![rac-(4aR,8aS)-decahydropyrido[3,4-d]pyrimidin-2-one](/img/structure/B13464354.png)
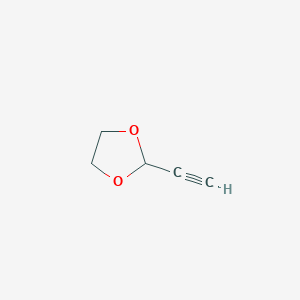

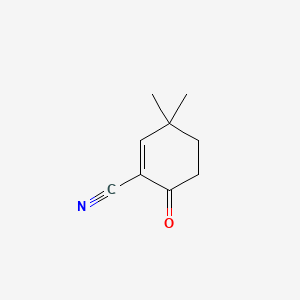
![1-[4-(Benzenesulfonyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B13464381.png)
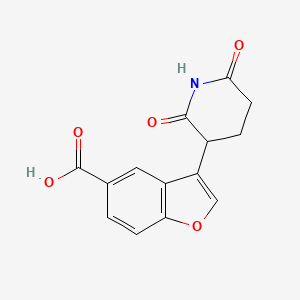
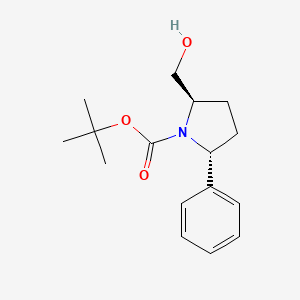
![tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13464410.png)

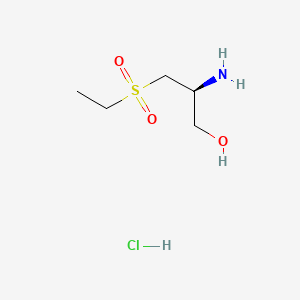
![3,8-Dioxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13464434.png)
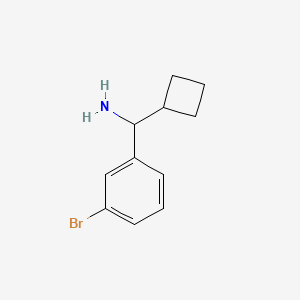
![2H,3H,9H-[1,4]dioxino[2,3-g]indole-8-carboxylic acid](/img/structure/B13464442.png)
